Cas no 1955561-99-5 (4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid)

4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-chloro-3-(fluorosulfonyl)-5-methyl-
- 4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid
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- MDL: MFCD28968496
- インチ: 1S/C8H6ClFO4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)
- InChIKey: ZQGNGLDBBDIZPB-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(C)=C(Cl)C(S(F)(=O)=O)=C1
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037867-5g |
4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 95% | 5g |
¥9352.0 | 2023-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037867-1g |
4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 95% | 1g |
¥3220.0 | 2023-03-12 | |
Enamine | EN300-224132-5g |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 5g |
$1821.0 | 2023-09-15 | ||
Enamine | EN300-224132-10g |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 10g |
$2701.0 | 2023-09-15 | ||
Enamine | EN300-224132-5.0g |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 95% | 5.0g |
$1821.0 | 2024-06-20 | |
Enamine | EN300-224132-0.05g |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 95% | 0.05g |
$528.0 | 2024-06-20 | |
Enamine | EN300-224132-10.0g |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 95% | 10.0g |
$2701.0 | 2024-06-20 | |
Enamine | EN300-224132-1g |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 1g |
$628.0 | 2023-09-15 | ||
Enamine | EN300-224132-0.25g |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 95% | 0.25g |
$579.0 | 2024-06-20 | |
Enamine | EN300-224132-0.5g |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid |
1955561-99-5 | 95% | 0.5g |
$603.0 | 2024-06-20 |
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acidに関する追加情報
Comprehensive Overview of 4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid (CAS No. 1955561-99-5)
4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid (CAS No. 1955561-99-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique fluorosulfonyl and chloro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a benzoic acid backbone, makes it particularly valuable for modifying drug candidates to enhance their pharmacokinetic properties.
In recent years, the demand for fluorinated compounds like 4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid has surged due to their applications in medicinal chemistry. Researchers are increasingly exploring fluorosulfonyl-containing molecules for their potential to improve drug stability and bioavailability. This trend aligns with the growing interest in precision medicine and targeted therapies, where such compounds play a pivotal role in designing next-generation pharmaceuticals.
The synthesis of 4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid involves multi-step organic reactions, including halogenation and sulfonylation. Its CAS No. 1955561-99-5 ensures precise identification in chemical databases, facilitating regulatory compliance and safety assessments. The compound's methyl-substituted aromatic ring further enhances its reactivity, making it a preferred choice for cross-coupling reactions in synthetic chemistry.
From an industrial perspective, 4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic processes and solvent-free reactions have optimized its production, reducing environmental impact. These advancements address the increasing consumer and regulatory focus on eco-friendly manufacturing practices.
Analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC) are routinely employed to characterize 4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid. Its purity and stability under various conditions are critical for ensuring consistent performance in downstream applications. Researchers also emphasize the importance of structure-activity relationship (SAR) studies to unlock its full potential in drug discovery.
In summary, 4-chloro-3-(fluorosulfonyl)-5-methylbenzoic acid (CAS No. 1955561-99-5) represents a cutting-edge compound at the intersection of organic synthesis and applied chemistry. Its relevance to life sciences and material innovation underscores its importance in modern research and development. As the scientific community continues to explore its applications, this compound is poised to contribute significantly to advancements in healthcare and industrial chemistry.
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